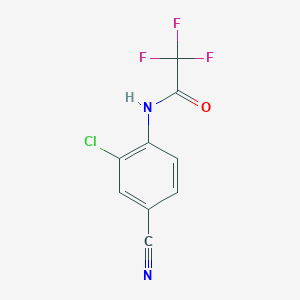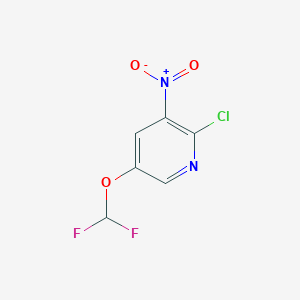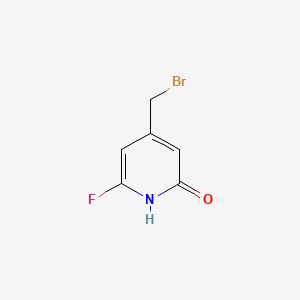
4-Bromomethyl-2-fluoro-6-hydroxypyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromomethyl-2-fluoro-6-hydroxypyridine is an organic compound that features a pyridine ring with a bromomethyl group at the 4th position, a fluorine atom at the 2nd position, and a hydroxyl group at the 6th position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the bromination of 2-fluoro-6-hydroxypyridine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . The reaction proceeds via a radical mechanism, resulting in the selective bromination at the 4th position.
Industrial Production Methods
Industrial production of 4-Bromomethyl-2-fluoro-6-hydroxypyridine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for achieving high purity and yield in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromomethyl-2-fluoro-6-hydroxypyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides, leading to the formation of new C-N, C-S, and C-O bonds.
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: The compound can undergo reduction reactions, such as the reduction of the bromomethyl group to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents like PCC in dichloromethane (DCM) at room temperature.
Reduction: Reagents like LiAlH4 in anhydrous ether under reflux conditions.
Major Products Formed
Nucleophilic Substitution: Formation of azido, thiocyanato, or alkoxy derivatives.
Oxidation: Formation of 4-bromomethyl-2-fluoro-6-pyridone.
Reduction: Formation of 4-methyl-2-fluoro-6-hydroxypyridine.
Applications De Recherche Scientifique
4-Bromomethyl-2-fluoro-6-hydroxypyridine has several scientific research applications:
Agrochemicals: It is used as a precursor in the production of pesticides and other agrochemicals, contributing to effective crop protection products.
Research and Development:
Mécanisme D'action
The mechanism of action of 4-Bromomethyl-2-fluoro-6-hydroxypyridine depends on its specific application. In pharmaceuticals, it may act by interacting with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The presence of the bromomethyl and fluorine groups can enhance the compound’s binding affinity and selectivity towards its targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Fluoro-4-methylpyridine: Similar structure but lacks the bromomethyl and hydroxyl groups.
4-Bromomethyl-2-chloropyridine: Similar structure but has a chlorine atom instead of a fluorine atom.
6-Hydroxy-2-fluoropyridine: Similar structure but lacks the bromomethyl group.
Uniqueness
4-Bromomethyl-2-fluoro-6-hydroxypyridine is unique due to the combination of the bromomethyl, fluorine, and hydroxyl groups on the pyridine ring.
Propriétés
Formule moléculaire |
C6H5BrFNO |
|---|---|
Poids moléculaire |
206.01 g/mol |
Nom IUPAC |
4-(bromomethyl)-6-fluoro-1H-pyridin-2-one |
InChI |
InChI=1S/C6H5BrFNO/c7-3-4-1-5(8)9-6(10)2-4/h1-2H,3H2,(H,9,10) |
Clé InChI |
RIPNKQSQRMDELV-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(NC1=O)F)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


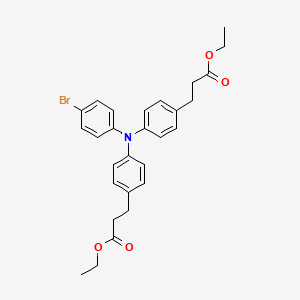
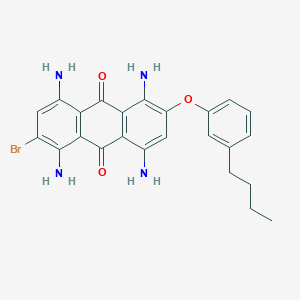
![N-[(2R,3S)-1,3-dihydroxyoctadecan-2-yl]octadecanamide](/img/structure/B13144713.png)
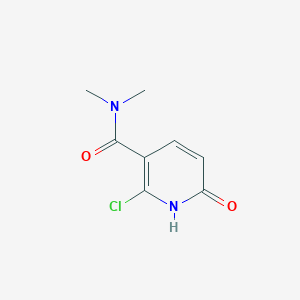
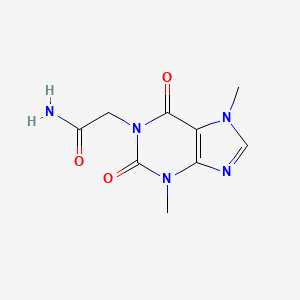

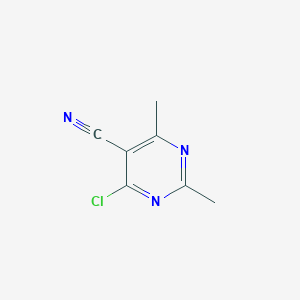
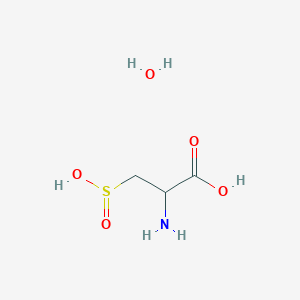
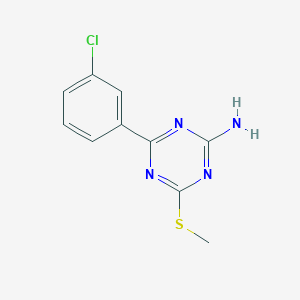
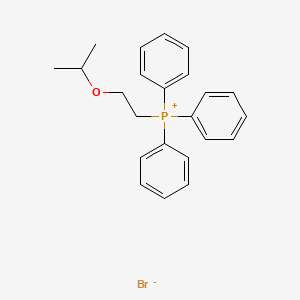
![1-{4-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]phenyl}ethan-1-one](/img/structure/B13144753.png)
